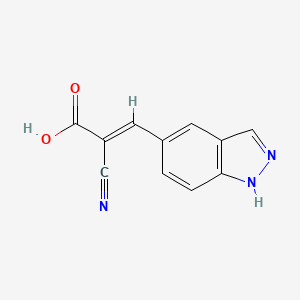

(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid” is not explicitly provided in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .

Scientific Research Applications

Antibacterial, Antifungal, and Antimycobacterial Applications

(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid and its derivatives have been explored for their potential antimicrobial activities. Research indicates that compounds from cyanobacteria, which share structural similarities with this compound, have shown effective antimicrobial properties against multidrug-resistant pathogens. These cyanobacterial compounds encompass a variety of chemical classes, including alkaloids, aromatic compounds, and polyketides, suggesting a diverse source of compounds with antimicrobial activity (Swain, Paidesetty, & Padhy, 2017).

Therapeutic Applications

Indazole derivatives, which are structurally related to this compound, have been identified for their wide range of biological activities. This has led to a significant interest in developing novel therapeutic agents based on the indazole scaffold. These derivatives have been found to possess anticancer and anti-inflammatory activities and are also being explored for applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Environmental Applications

The compound and its derivatives could potentially be applied in environmental remediation. A study on redox mediators and the treatment of organic pollutants using oxidoreductive enzymes suggests that certain compounds can significantly enhance the degradation efficiency of recalcitrant compounds. This review highlights the role of enzymes and redox mediators in transforming and degrading various organic pollutants, presenting an avenue for the environmental application of this compound derivatives (Husain & Husain, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-cyano-3-(1H-indazol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-5-8(11(15)16)3-7-1-2-10-9(4-7)6-13-14-10/h1-4,6H,(H,13,14)(H,15,16)/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNXQUAYNQWFFY-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=C(C#N)C(=O)O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)

![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)

![tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2404903.png)